molecular formula C16H20F2O3 B12501076 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate

2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]-3-hydroxypropyl 2-methylpropanoate

Cat. No.: B12501076
M. Wt: 298.32 g/mol
InChI Key: JACXDHBRMMEIGY-UHFFFAOYSA-N
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Description

(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate is a synthetic organic compound that features a difluorophenyl group, a hydroxymethyl group, and an isobutyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate typically involves several steps:

    Formation of the Difluorophenyl Intermediate: The initial step may involve the preparation of a difluorophenyl intermediate through halogenation reactions.

    Esterification: The final step involves esterification with isobutyric acid under acidic conditions to form the isobutyrate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The double bond in the pent-4-en-1-yl chain can be reduced to form a saturated alkyl chain.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a saturated alkyl chain derivative.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl acetate: Similar structure but with an acetate ester instead of an isobutyrate ester.

    (S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl propionate: Similar structure but with a propionate ester.

Uniqueness

(S)-4-(2,4-Difluorophenyl)-2-(hydroxymethyl)pent-4-en-1-yl isobutyrate is unique due to its specific ester group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

Molecular Formula

C16H20F2O3

Molecular Weight

298.32 g/mol

IUPAC Name

[4-(2,4-difluorophenyl)-2-(hydroxymethyl)pent-4-enyl] 2-methylpropanoate

InChI

InChI=1S/C16H20F2O3/c1-10(2)16(20)21-9-12(8-19)6-11(3)14-5-4-13(17)7-15(14)18/h4-5,7,10,12,19H,3,6,8-9H2,1-2H3

InChI Key

JACXDHBRMMEIGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC(CC(=C)C1=C(C=C(C=C1)F)F)CO

Origin of Product

United States

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